6-(Methoxycarbonyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
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Overview
Description
6-(Methoxycarbonyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is an organic compound that belongs to the class of benzodioxines This compound is characterized by the presence of a methoxycarbonyl group and a carboxylic acid group attached to a benzodioxine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxycarbonyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable dihydroxybenzene derivative with a methoxycarbonylating agent, followed by cyclization, can yield the desired compound. The reaction conditions typically involve the use of a catalyst and a solvent, such as dichloromethane or toluene, under reflux .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
6-(Methoxycarbonyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
6-(Methoxycarbonyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.
Mechanism of Action
The mechanism of action of 6-(Methoxycarbonyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(Methoxycarbonyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid include other benzodioxine derivatives, such as:
- 6-(Methoxycarbonyl)picolinic acid
- 6-(Methoxycarbonyl)-2-pyridinecarboxylic acid
Uniqueness
Its ability to undergo diverse chemical reactions and its utility in various scientific fields highlight its significance .
Properties
Molecular Formula |
C11H10O6 |
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Molecular Weight |
238.19 g/mol |
IUPAC Name |
6-methoxycarbonyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid |
InChI |
InChI=1S/C11H10O6/c1-15-11(14)6-2-3-7-8(4-6)16-5-9(17-7)10(12)13/h2-4,9H,5H2,1H3,(H,12,13) |
InChI Key |
DHPUXXITFSAORO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(CO2)C(=O)O |
Origin of Product |
United States |
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